2,5-Dimethyl-2-hexanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various catalytic methods and chemical reactions. For instance, the preparation of ethyl 5(S),6-epoxy-3(R)-(methoxymethoxy)hexanoate, a chiral intermediate for Mevinolin and Compactin, is achieved through a regiospecific ring opening of a tetrahydrofuran derivative . Similarly, the synthesis of 2,5-hexanedione from biomass resources using a biphasic system indicates the potential for synthesizing related hexanol derivatives from renewable resources . The catalytic dimerization of 2,5-dimethyl-2,4-hexadiene also provides insights into the types of reactions that could be used to synthesize 2,5-dimethyl-2-hexanol .
Molecular Structure Analysis
The molecular structure of compounds related to 2,5-dimethyl-2-hexanol is often elucidated using spectroscopic techniques such as NMR and X-ray diffraction . These techniques allow for the determination of the structural features of the molecules, which is essential for understanding their chemical behavior.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 2,5-dimethyl-2-hexanol include various addition reactions, such as the Diels–Alder reaction, where hexafluorobicyclo[2,2,0]hexa-2,5-diene acts as a dienophile . The study of the thermal degradation of 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane provides information on the decomposition pathways and safety parameters of peroxide derivatives of hexanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined through experimental studies. For example, the thermal hazard assessment of 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane provides data on its thermal stability and decomposition kinetics . The combustion chemistry study of 2,5-dimethylhexane offers insights into the oxidation behavior and reactivity of branched alkanes, which can be extrapolated to understand the properties of 2,5-dimethyl-2-hexanol .
Relevant Case Studies
Case studies involving related compounds provide practical applications and implications of the research. The synthesis of lactones identified in volatiles from the heads of the male black garden ant, Lasius niger, demonstrates the biological relevance of similar molecules . The neurotoxicity study of 2,5-hexanedione and its dimethylated derivatives highlights the importance of understanding the chemical interactions and potential health effects of these compounds .
Scientific Research Applications
Vapor-Liquid Equilibria in Biofuel Production
2,5-Dimethyl-2-hexanol plays a significant role in the vapor-liquid equilibria of binary systems containing alcohols like 1-butanol, 2-butanol, and 1-hexanol, which are key in the chemical process of producing 2,5-dimethyl furan (DMF) from biomass. This research is crucial for understanding the behavior of these mixtures at different temperatures, which is vital for efficient biofuel production (Kara Zaitri et al., 2012).
Synthesis from Biomass
2,5-Dimethyl-2-hexanol is synthesized from biomass-derived dimethyl furane using a biphasic system. This process is important in biofuel production, medicinal chemistry, and drug discovery. The synthesis involves hydrolysis reactions facilitated by mineral acids, highlighting its potential as a valuable platform chemical in sustainable chemistry (Yueqin et al., 2016).
Thermal Degradation and Safety
The thermal degradation of derivatives like 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane is a critical area of study. Understanding the thermal safety parameters and degradation products is essential for ensuring safe storage and handling conditions in industrial applications (Das & Shu, 2016).
Role in Catalysis and Chemical Reactions
Research into the catalytic properties of 2,5-dimethyl-2-hexanol derivatives like 2,5-dimethylfuran is growing. For instance, the hydrodeoxygenation of 2,5-dimethylfuran to n-hexane over bifunctional catalysts demonstrates its potential in green chemistry and the production of eco-friendly fuels (Althikrallah et al., 2020).
Enantioresolution in Chemistry
The enantioresolution of racemic 2,2-dimethyl-3-hexanol using cholamide crystals is a notable example of 2,5-dimethyl-2-hexanol's relevance in stereochemistry, contributing to the understanding of chiral separation, which is vital in pharmaceuticals and other applications (Aburaya et al., 2008).
Combustion and Fuel Efficiency
2,5-Dimethyl-2-hexanol-related compounds like 2,5-dimethylhexane have been studied for their combustion chemistry, which is relevant for understanding the combustion behavior of alternative hydrocarbon fuels and optimizing fuel efficiency in engines (Sarathy et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2,5-dimethylhexan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(2)5-6-8(3,4)9/h7,9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUIYNHIEXIFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190763 | |
Record name | 2,5-Dimethylhexan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-2-hexanol | |
CAS RN |
3730-60-7 | |
Record name | 2,5-Dimethyl-2-hexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3730-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethyl-2-hexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003730607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DIMETHYL-2-HEXANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dimethylhexan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylhexan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-Dimethyl-2-hexanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P68RFU77XE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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